molecular formula C9H15NS B1209976 2-Thiophenepropanamine, N,N-dimethyl-

2-Thiophenepropanamine, N,N-dimethyl-

Cat. No. B1209976
M. Wt: 169.29 g/mol
InChI Key: GYVRJKAGZONKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-2-thiophenepropanamine is an aralkylamine.

Scientific Research Applications

Synthesis and Production

  • Synthesis Methodology: A study by Yang Yi-hon (2013) investigated a synthesis method for (S)-N,N-Dimethyl-3-(2-thienyl)-3-Hydroxyp-ropanamine using 2-acetyl thiophene, dimethylamine hydrochloride, and paraformaldehyde. The process involves Mannich, reduction, and resolution reactions, achieving a yield of 60.3%.

Chemistry and Pharmacology

  • Chemical Properties and Metabolism: Research on the metabolism and pharmacology of 2-Thiophenepropanamine derivatives includes studies on various thiophene analogues of methamphetamine, investigating their metabolic pathways and potential for drug screening protocols. This research is crucial for understanding the chemical properties and pharmacological effects of these compounds, as demonstrated in studies by Jéssica Welter et al. (2013) and S. Harrison, T. Bosin, R. P. Maickel (1974).

Pharmaceutical and Medicinal Chemistry

  • Potential Pharmaceutical Applications: Exploring the potential applications in pharmaceutical and medicinal chemistry, several studies have examined the synthesis and potential antimicrobial properties of various thiophene-based compounds. For instance, D. Tayade, R. Shekar, Rahim Shekar (2012) and Diana Rogacz et al. (2018) have contributed to this area.

Material Science and Organic Electronics

  • Organic Semiconductors: In material science, research on thiophene derivatives has extended to their application in organic electronics. A study by M. Kang et al. (2010) reported the synthesis of isomeric dimethyl derivatives of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene, highlighting their potential as organic semiconductors.

properties

Product Name

2-Thiophenepropanamine, N,N-dimethyl-

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

N,N-dimethyl-3-thiophen-2-ylpropan-1-amine

InChI

InChI=1S/C9H15NS/c1-10(2)7-3-5-9-6-4-8-11-9/h4,6,8H,3,5,7H2,1-2H3

InChI Key

GYVRJKAGZONKTB-UHFFFAOYSA-N

SMILES

CN(C)CCCC1=CC=CS1

Canonical SMILES

CN(C)CCCC1=CC=CS1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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